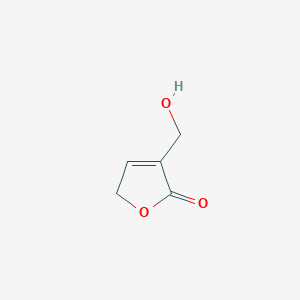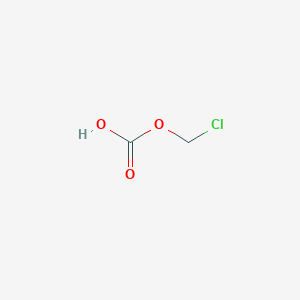![molecular formula C14H10O3 B11924506 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
3-Formyl-[1,1'-biphenyl]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of biphenyl, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the biphenyl ring. The reaction conditions usually involve heating the reactants under reflux .
Industrial Production Methods
While specific industrial production methods for 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Carboxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-[1,1’-biphenyl]-2-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
3-Formyl-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a nitrile group (-CN) instead of a carboxylic acid group.
4-Formyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the formyl group at a different position on the biphenyl ring.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
特性
分子式 |
C14H10O3 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-formyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-11-7-4-8-12(13(11)14(16)17)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChIキー |
DUFHZKYQXUMFIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)










![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)

